molecular formula C5H10O2<br>(CH3)2CHCOOCH3<br>C5H10O2 B127838 Isopropyl acetate CAS No. 108-21-4

Isopropyl acetate

Cat. No. B127838
CAS RN: 108-21-4
M. Wt: 102.13 g/mol
InChI Key: JMMWKPVZQRWMSS-UHFFFAOYSA-N
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Description

Isopropyl acetate is a chemical compound that is synthesized through various methods, including the reaction of acetic acid with isopropyl alcohol or propylene. It is used as an intermediate in the production of a wide range of chemicals, materials, and medicines. The molecular structure of isopropyl acetate includes a C1=O2 bond that is typically eclipsed with the O4-C5 bond, indicating its conformational preferences .

Synthesis Analysis

Several studies have explored different synthesis methods for isopropyl acetate. One method involves using genetically modified Escherichia coli strains to produce isopropanol from acetate, which can then be converted to isopropyl acetate . Another approach uses neodymium oxide as a catalyst to react acetic acid with isopropyl alcohol, achieving a high yield of 86.3% . Additionally, a process has been developed for producing isopropyl acetate directly from acetic acid and propylene in a tube reactor using a solid acidic catalyst, with high conversion and selectivity . The kinetics of the synthesis from acetic acid and propylene has also been studied to provide a reference for industrial applications .

Molecular Structure Analysis

The molecular structure of isopropyl acetate has been investigated using gas electron diffraction and ab initio MO calculations. The studies suggest that the molecule predominantly exists in a conformation where the C1=O2 bond is eclipsed with the O4-C5 bond. A small amount of a second conformer with the C1-O4 trans to C5-H may also be present .

Chemical Reactions Analysis

Isopropyl acetate can be involved in various chemical reactions. For instance, molecular iodine in isopropenyl acetate (IPA) has been found to be a highly efficient catalyst for the acetylation of alcohols, amines, and phenols under solvent-free conditions . The synthesis of isoamyl acetate by acylation of the corresponding alcohol with acetic anhydride using immobilized lipase as a catalyst has been studied, revealing a Ping-Pong Bi-Bi mechanism with inhibition by acetic anhydride . Additionally, the pyrolysis of isopropyl acetate has been examined to understand the thermal elimination reaction, with calculations showing that the Ca–O bond is more lengthened than the Cb–H bond in the transition structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of isopropyl acetate are influenced by its molecular structure and the effects of inductive and steric interactions. The gas electron diffraction and ab initio MO investigations have provided insights into the conformational preferences of the molecule, which can affect its reactivity and physical properties . The synthesis methods and reaction mechanisms also highlight the compound's reactivity and potential for various applications in the chemical industry .

Scientific Research Applications

Production and Distillation Processes

  • Reactive Distillation for Isopropyl Acetate Production : Isopropyl acetates are used in varnishes, ink, synthetic resins, and adhesives. A thermally coupled design for producing isopropyl acetate was established, offering significant energy savings (Lee et al., 2012).
  • Separation of Isopropyl Alcohol and Ethyl Acetate : This study focuses on separating isopropyl alcohol and ethyl acetate, which form an azeotropic mixture. The separation process used extractive distillation with N, N-dimethylformamide and dimethyl sulfoxide as entrainers (Zhang et al., 2020).

Chemical Synthesis and Process Development

  • Synthesis of Isopropyl Acetate from Acetone : This research involved using acetone and ketene as raw materials to synthesize isopropenyl acetate under acidic conditions. The study explored the reaction mechanism and optimal conditions for synthesis (Zhang et al., 2021).
  • Esterification Process Development : The paper presents the development of processes for manufacturing isopropyl acetate by esterification, exploring several methods free from contaminants like alcohol, acid, and water (Corrigan & Stichweh, 1968).

Environmental and Health Considerations

  • Workplace Exposures in Nail Salons : This study measured the concentrations of solvents like isopropyl acetate in nail salons, highlighting the importance of understanding the health and environmental impacts of solvent exposure in workplaces (Quach et al., 2011).
  • Green Chemistry in Drug Discovery : A three-component solvent system, including isopropyl acetate, was designed for sustainable chromatography in drug discovery, offering an alternative to chlorinated solvents (Chardon et al., 2014).

Molecular and Kinetic Studies

  • Molecular Structure Analysis : The molecular structure of isopropyl acetate was studied using gas electron diffraction and ab initio MO investigations, offering insights into its chemical behavior (Takeuchi et al., 1993).
  • Esterification Kinetics : This paper analyzes the reaction kinetics of isopropyl acetate synthesis from acetic acid and propylene, providing a design reference for its industrial application (Xian, 2011).

Safety And Hazards

Isopropyl acetate is a highly flammable liquid and vapor, presenting a risk of serious fire and explosion . Contact with the compound may cause skin and eye irritation, and inhalation can lead to respiratory discomfort . The Occupational Safety and Health Administration has set a permissible exposure limit (PEL) of 250 ppm (950 mg/m^3) over an eight-hour time-weighted average for workers handling isopropyl acetate .

Future Directions

The global isopropyl acetate (IPAc) market is estimated to be valued at US$ 407.7 million in 2023 and it is expected to grow at a CAGR of 5.2% to reach US$ 676.9 million by the end of 2033 . The isopropyl acetate market has gained traction all around the globe and is being utilized in several applications, including specialty printing inks, packaging components & inks, automotive OEMs, pharmaceuticals, and others .

properties

IUPAC Name

propan-2-yl acetate
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InChI

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3
Source PubChem
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InChI Key

JMMWKPVZQRWMSS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)C
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Molecular Formula

C5H10O2, Array
Record name ISOPROPYL ACETATE
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DSSTOX Substance ID

DTXSID2025478
Record name Isopropyl acetate
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Molecular Weight

102.13 g/mol
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Physical Description

Isopropyl acetate appears as a clear colorless liquid. Flash point 40 °F. Vapors are heavier than air. Contact with the material may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used as a solvent., Liquid, Colorless liquid with a fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a characteristic odour, Colorless liquid with a fruity odor.
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Record name Acetic acid, 1-methylethyl ester
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

190 to 196 °F at 743.3 mmHg (NTP, 1992), 88.6 °C @ 760 MM HG, 88.00 to 89.00 °C. @ 760.00 mm Hg, 89 °C, 194 °F
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Flash Point

36 °F (NTP, 1992), 2 °C, 2 °C (CLOSED CUP), 2 °C c.c., 36 °F
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name ISOPROPYL ACETATE
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Record name Isopropyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0358.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992), SOL IN ACETONE, ETHANOL; MISCIBLE IN ETHYL ETHER, In water, 2.90X10+4 mg/l at 25 °C, Miscible with most of the common organic solvents: alcohols, ketones, esters, oils, hydrocarbons, 30.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 31 (poor), miscible with alcohol, ether and fixed oils; slightly soluble in water, 3%
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Record name Isopropyl acetate
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Density

0.874 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8718 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.24 (AIR= 1); CONVERSION FACTORS: 1 MG/L= 240 PPM; 1 PPM= 4.17 MG/CU M, SPECIFIC HEAT: 0.46 CAL/G; BULK DENSITY: 7.17 LB/GAL @ 20 °C; HEAT OF VAPORIZATION: 135 BTU/LB, Relative density (water = 1): 0.88, 0.856-0.862 (20°), 0.874, 0.87
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0358.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.52 (Air= 1), Relative vapor density (air = 1): 3.5, 3.5
Record name ISOPROPYL ACETATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ISOPROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0907
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ISOPROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/79
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
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Vapor Pressure

1 mmHg at -36.9 °F ; 100 mmHg at 96.3 °F; 760 mmHg at 192.2 °F (NTP, 1992), 60.4 [mmHg], 60.37 mm Hg @ 25 °C, Vapor pressure, kPa at 17 °C: 5.3, 1 mmHg at -36.9 °F, 100 mmHg at 96.3 °F, 760 mmHg at 192.2 °F, 42 mmHg
Record name ISOPROPYL ACETATE
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Product Name

Isopropyl acetate

Color/Form

Water-white liquid, Colorless liquid.

CAS RN

108-21-4
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Melting Point

-100.1 °F (NTP, 1992), -73.4 °C, -73 °C, -100.1 °F, -92 °F
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Synthesis routes and methods I

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
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product
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Synthesis routes and methods II

Procedure details

Intermediates: 5-(5-bromopentyl)-3-methylisoxazole and 2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol. The latter, a bright yellow solid, was prepared by cyclization of 3-bromo-4-hydroxy-N-(2-hydroxyethyl)-5-nitrobenzamide, yellow solid, m.p. 163°-164° C. (from methanol-isopropyl acetate). The latter was in turn prepared by bromination of 4-hydroxy-3-nitrobenzoic acid to form 5-bromo-4-hydroxy-3-nitrobenzoic acid, m.p. 233°-234° C. (yellow solid from isopropyl acetate), esterification to the corresponding methyl ester, m.p. 128°-130° C. (yellow solid from carbon tetrachloride) and reaction of the latter with 2-hydroxyethylamine.
Name
5-(5-bromopentyl)-3-methylisoxazole
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Name
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Synthesis routes and methods III

Procedure details

A preferred process is shown in Scheme XV. Nitro vinyl compound (88) is reacted with beta-keto ester 89 in the presence of a base such as sodium ethoxide and the like or a trialkylamine such as triethylamine or diisopropylethylamine and the like or an amidine such as DBU and the like in an inert solvent such as THF, toluene, DMF, acetonitrile, ethyl acetate, isopropyl acetate or methylene chloride and the like at a temperature of from about 0° C. to about 100° C. for a period of time from about 15 minutes to overnight to give compound 90. Reduction of the nitro group followed by cyclization was effected for example by catalytic hydrogenation with a hydrogen pressure of from about atmospheric pressure to 300 p.s.i. over from about 1 hour to about 1 day of compound 90 in an inert solvent such as THF, ethyl acetate, toluene, ethanol, isopropanol, DMF or acetonitrile and the like, using a hydrogenation catalyst such as Raney nickel, palladium on carbon, a platinum catalyst, such as platinum oxide, platinum on carbon or platinum on alumina and the like, or a rhodium catalyst, such as rhodium on carbon or rhodium on alumina and the like, and the like affords intermediate nitrone 91a or a mixture of nitrone 91a and imine 91b. The reaction mixture comprising the nitrone or nitrone/imine mixture is treated with an acid such as trifluoroacetic acid or acetic acid or sulfuric acid or phosphoric acid or methanesulfonic acid and the like, and the hydrogenation is continued to give pyrrolidine compound 92 as the cis,cis-isomer. Epimerization at C-3 is effected by treatment of compound 92 with a base such as sodium ethoxide, potassium t-butoxide, lithium t-butoxide or potassium t-amyloxide and the like or a trialkylamine such as triethylamine or diisopropylethylamine and the like or an amidine such as DBU and the like in an inert solvent such as ethanol, ethyl acetate, isopropyl acetate, THF, toluene or DMF and the like at a temperature of from about −20° C. to about 120° C. to give the trans,trans compound 93. Compound 93 itself can optionally be resolved into enantiomers prior to reacting with X—R3. The substantially pure (i.e., at least 95% of the desired isomer) optically active (+)-isomer of compound 93 is obtained by treatment of a mixture of the (+)-isomer and the (−)-isomer of 93 with S-(+)-mandelic acid, D-tartaric acid or D-dibenzoyl tartaric acid and the like in a solvent such as acetonitrile, ethyl acetate, isopropyl acetate, ethanol or isopropanol and the like. The (+)-isomer of 93 selectively crystallizes as the salt, leaving the (−)-isomer of 93 in solution. Alternatively, the substantially pure (i.e., at least 95% of the desired isomer) optically active (−)-isomer of compound 93 can be selectively crystallized by reaction of a mixture of the (+)-isomer and the (−)-isomer of 93 with L-tartaric acid, L-dibenzoyl tartaric acid or L-pyroglutamic acid and the like, leaving the desired (+)-isomer of compound 93 in solution.
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Synthesis routes and methods IV

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl acetate
Reactant of Route 2
Isopropyl acetate
Reactant of Route 3
Reactant of Route 3
Isopropyl acetate
Reactant of Route 4
Reactant of Route 4
Isopropyl acetate
Reactant of Route 5
Reactant of Route 5
Isopropyl acetate
Reactant of Route 6
Reactant of Route 6
Isopropyl acetate

Citations

For This Compound
8,590
Citations
MA Abdel-Rahman, A Shiroudi, S Kaya… - Journal of Molecular …, 2022 - Elsevier
In this work, a comprehensive theoretical study was performed on the pyrolysis mechanism of Isopropyl acetate (IPA) using density functional methods (M06–2X, ωB97XD) and ab initio …
Number of citations: 5 www.sciencedirect.com
T Shi, A Yang, S Jin, W Shen, J Ren - Separation and Purification …, 2019 - Elsevier
The separation of ternary mixtures with homogeneous or heterogeneous multi-azeotropes has received increasing attention. In this work, a systematic design, optimization and control …
Number of citations: 41 www.sciencedirect.com
BJ Zhang, WS Yang, S Hu, YZ Liang… - Chemical Engineering and …, 2013 - Elsevier
This paper designs an entrainer combined with a sidedraw to enhance the reactive distillation (RD) process of isopropyl acetate (IPAc). Acetic acid (HAc) reacts with isopropanol (IPOH) …
Number of citations: 36 www.sciencedirect.com
AS Newton, PO Strom - The Journal of Physical Chemistry, 1958 - ACS Publications
… liquid isopropyl acetate and … isopropyl acetate by a factor of about three. A factor of thirty higher “polymer” yield from isopropenyl acetate indicates that radicals which in isopropyl acetate …
Number of citations: 27 pubs.acs.org
W Qi, MF Malone - Industrial & engineering chemistry research, 2011 - ACS Publications
… Previous studies have shown that isopropyl acetate can also be produced in batch reactive … efficient process for the production of isopropyl acetate than has been previously known. In a …
Number of citations: 29 pubs.acs.org
T Zhao, J Li, H Zhou, Z Ma, L Sun - Chemical Engineering and Processing …, 2018 - Elsevier
… (RD) process for production of isopropyl acetate (IPAc) through the esterification of acetic acid and isopropanol is designed, through which high-purity isopropyl acetate product can be …
Number of citations: 26 www.sciencedirect.com
ME Butwill, JD Rockenfeller - Thermochimica Acta, 1970 - Elsevier
… and isopropyl acetate. From these values the heats of formation of ethyl acetate and isopropyl acetate … moIe- f and that of isopropyl acetate was 2.6 kcal. mole- ‘.VaIues for the et-term of …
Number of citations: 15 www.sciencedirect.com
H Ding, Y Gao, J Li, J Qi, H Zhou, S Liu… - Journal of Chemical & …, 2016 - ACS Publications
… ), isopropyl acetate + DMSO, and ternary system isopropyl alcohol + isopropyl acetate + … , the binary azeotrope of isopropyl alcohol and isopropyl acetate was eliminated. Therefore, …
Number of citations: 18 pubs.acs.org
HY Lee, IK Lai, HP Huang, IL Chien - Industrial & engineering …, 2012 - ACS Publications
… Previous studies developed a process for the production of isopropyl acetate incorporating a reactive distillation (RD) column, a decanter, and a stripper. According to the previous study…
Number of citations: 44 pubs.acs.org
SHR Shojaei, A Shiroudi, MA Abdel-Rahman - Heliyon, 2022 - cell.com
The gas-phase decomposition kinetics of isopropyl acetate (IPA) and its methyl, bromide and hydroxyl derivatives into the corresponding acid and propene were investigated using …
Number of citations: 3 www.cell.com

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